3-(trifluoromethyl)-1H-pyrrole
Overview
Description
3-(trifluoromethyl)-1H-pyrrole is a heterocyclic organic compound characterized by a pyrrole ring substituted with a trifluoromethyl group at the third position. Pyrroles are known for their presence in various biologically active molecules and their significant role in medicinal chemistry . The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable target for synthetic and pharmaceutical applications .
Preparation Methods
The synthesis of 3-(trifluoromethyl)-1H-pyrrole can be achieved through several methods:
Electrophilic Fluorination: This method involves the direct fluorination of the pyrrole ring using elemental fluorine or xenon difluoride.
Trifluoromethylation: This approach uses trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production: Large-scale production often employs continuous flow techniques and advanced catalytic systems to ensure high efficiency and purity.
Chemical Reactions Analysis
Scientific Research Applications
3-(trifluoromethyl)-1H-pyrrole has diverse applications in scientific research:
Medicinal Chemistry: The compound is used in the development of anti-inflammatory agents, stable GnRH receptor antagonists, and inhibitors of HCV NS5B polymerase.
Agriculture: It serves as a precursor for broad-spectrum insecticides like chlorfenapyr.
Material Science: The trifluoromethyl group enhances the compound’s properties, making it suitable for use in advanced materials and coatings.
Mechanism of Action
The mechanism of action of 3-(trifluoromethyl)-1H-pyrrole involves its interaction with specific molecular targets:
Comparison with Similar Compounds
3-(trifluoromethyl)-1H-pyrrole can be compared with other fluorinated pyrroles:
2-Fluoropyrrole: This compound has a fluorine atom at the second position, offering different reactivity and biological activity.
3-Fluoropyrrole: Similar to this compound, but with a single fluorine atom, it exhibits distinct chemical properties and applications.
Chlorfenapyr: A commercial insecticide derived from fluorinated pyrroles, highlighting the practical applications of these compounds.
This compound stands out due to its trifluoromethyl group, which imparts unique stability and lipophilicity, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
3-(trifluoromethyl)-1H-pyrrole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3N/c6-5(7,8)4-1-2-9-3-4/h1-3,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOMVFZYVIGUOEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC=C1C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50440250 | |
Record name | 1H-Pyrrole, 3-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50440250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71580-26-2 | |
Record name | 1H-Pyrrole, 3-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50440250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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